N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a benzhydryl group, a tetrahydrofuran ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzhydryl intermediate: This step involves the reaction of benzhydryl chloride with a suitable base to form the benzhydryl intermediate.
Coupling with nicotinamide: The benzhydryl intermediate is then coupled with nicotinamide under specific reaction conditions, often involving a catalyst and a solvent.
Introduction of the tetrahydrofuran ring:
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide derivatives .
Scientific Research Applications
N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide include other nicotinamide derivatives and benzhydryl compounds. Some examples are:
- N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- This compound derivatives with different substituents on the nicotinamide ring .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring, in particular, may enhance its stability and bioactivity compared to other nicotinamide derivatives .
Properties
IUPAC Name |
N-benzhydryl-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-23(19-11-12-21(24-15-19)28-20-13-14-27-16-20)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,22H,13-14,16H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHRSIHXGITDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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